molecular formula C12H11NO4 B3056933 1-Pyrrolidinecarboxylic acid, 2,5-dioxo-, phenylmethyl ester CAS No. 75315-63-8

1-Pyrrolidinecarboxylic acid, 2,5-dioxo-, phenylmethyl ester

Cat. No. B3056933
CAS RN: 75315-63-8
M. Wt: 233.22 g/mol
InChI Key: UTZLYIFQYGQUPA-UHFFFAOYSA-N
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Description

“1-Pyrrolidinecarboxylic acid, 2,5-dioxo-, phenylmethyl ester” is a chemical compound with the molecular formula C12H11NO4 . It is also known by other names such as “benzyl 2,5-dioxopyrrolidine-1-carboxylate”, “N- (BENZYLOXYCARBONYL)SUCCINIMIDE”, and "N-Cbz-succinimide" .


Molecular Structure Analysis

The compound has a molecular weight of 233.22 g/mol . The InChI string representation of its structure is InChI=1S/C12H11NO4/c14-10-6-7-11(15)13(10)12(16)17-8-9-4-2-1-3-5-9/h1-5H,6-8H2 . The Canonical SMILES representation is C1CC(=O)N(C1=O)C(=O)OCC2=CC=CC=C2 .


Physical And Chemical Properties Analysis

The compound has several computed properties. It has a XLogP3-AA value of 0.8, indicating its relative lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 3 rotatable bonds . Its exact mass and monoisotopic mass are both 233.06880783 g/mol . The topological polar surface area is 63.7 Ų . The compound has a complexity of 317 .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of derivatives from 2,5-pyrrolidine dicarboxylic acid, including the separation of isomers and preparation of amides, has been explored, contributing to the understanding of the chemical properties and potential applications of similar compounds (Fontanella et al., 1984).
  • Studies on the synthesis of isomers of 1,2-diaryl-3-methyl-4,5-dioxo-3-pyrrolidinecarboxylic acid esters have provided insights into structural assignments through NMR and mass spectroscopy, enhancing knowledge of related compounds (Titus et al., 1990).

Pharmaceutical Research

  • Research on the synthesis of esters and amides of 2-oxo- and 2,5-dioxo-delta3-pyrroline-1-acetic acids, which are structurally related, has implications in the development of compounds with potential activity on learning and memory processes (Pinza & Pifferi, 1978).
  • The synthesis of phenytoin derivatives from similar compounds and their evaluation as anticonvulsant agents highlight the pharmaceutical applications of related chemical structures (Deodhar et al., 2009).

Material Science and Photoluminescence

  • Research into conjugated polymers containing related pyrrolopyrrole units, exhibiting photoluminescence, opens up applications in electronic materials and devices (Beyerlein & Tieke, 2000).

Cardiotonic Activity

  • The synthesis of esters with structures akin to pyrrolidinecarboxylic acids and their evaluation for cardiotonic activity suggest potential medical applications for heart-related treatments (Mosti et al., 1992).

Enzymatic Resolution and Asymmetric Synthesis

  • The enzymatic resolution of esters of 1-alkyl-5-oxo-3-pyrrolidinecarboxylic acids, which are structurally similar, emphasizes the importance of such compounds in the synthesis of enantiomerically pure molecules, a key aspect in pharmaceutical chemistry (Felluga et al., 2001).

Marine Natural Product Synthesis

  • The synthesis of marine natural products, such as pyrrolidine-2,5-dicarboxylic acid starting from similar esters, shows the relevance of these compounds in natural product chemistry and potential drug discovery (Sunilkumar et al., 2003).

properties

IUPAC Name

benzyl 2,5-dioxopyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c14-10-6-7-11(15)13(10)12(16)17-8-9-4-2-1-3-5-9/h1-5H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZLYIFQYGQUPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396955
Record name benzyl 2,5-dioxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pyrrolidinecarboxylic acid, 2,5-dioxo-, phenylmethyl ester

CAS RN

75315-63-8
Record name Phenylmethyl 2,5-dioxo-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75315-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name benzyl 2,5-dioxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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